N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide is an organic compound that features both chlorophenyl and fluorophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-bromophenyl)acetamide
- N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide
- N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide
Uniqueness
N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11ClFNO |
---|---|
Molecular Weight |
263.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO/c15-11-3-7-13(8-4-11)17-14(18)9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H,17,18) |
InChI Key |
WQRQTUBFEPBZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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